Irgapyrin (CAS 8064-79-7) is a precisely formulated 1:1 fixed-dose combination of two pyrazolone derivatives: the analgesic aminophenazone and the anti-inflammatory phenylbutazone. Originally developed as a parenteral antirheumatic agent, it is now primarily procured by analytical, forensic, and toxicological laboratories as a specialized reference standard. The compound is highly valued for its distinct physicochemical behavior, wherein phenylbutazone acts as a complexing agent to dramatically enhance the aqueous solubility of aminophenazone. This interaction makes Irgapyrin a critical baseline material for researchers studying drug-drug solubilization, synergistic pharmacokinetics, and pyrazolone-induced hematotoxicity in veterinary and human models [REFS-1, REFS-2].
Procuring aminophenazone or phenylbutazone as single agents cannot replicate the specific physicochemical and metabolic profile of Irgapyrin. In formulation studies, aminophenazone alone lacks the necessary solubility for stable high-concentration parenteral delivery; it requires the specific complexation provided by phenylbutazone in the Irgapyrin formulation to become viable for intravenous use [1]. Furthermore, in toxicological assays, the two components in Irgapyrin exhibit coupled metabolic interactions—phenylbutazone's distinct hepatic biotransformation profile alters the clearance and toxicity signature of aminophenazone [REFS-2, REFS-3]. Substituting Irgapyrin with a generic physical mixture or a single pyrazolone derivative will therefore invalidate analytical calibrations and fail to reproduce the synergistic hematotoxic risk profile required for accurate positive-control benchmarking.
Irgapyrin demonstrates a profound formulation advantage over its individual components through mutual complexation. While aminophenazone monotherapy presents significant solubility limitations that historically precluded effective parenteral administration, its 1:1 combination with phenylbutazone in Irgapyrin utilizes the latter as a solubilizing agent [1]. This specific stoichiometric interaction enables the creation of stable intravenous and intramuscular aqueous solutions that cannot be achieved by aminophenazone alone [2].
| Evidence Dimension | Parenteral formulation viability (Aqueous solubility enhancement) |
| Target Compound Data | Irgapyrin (1:1 complex) enables stable intravenous/intramuscular aqueous delivery. |
| Comparator Or Baseline | Aminophenazone (monotherapy) |
| Quantified Difference | Shifts from non-viable (insoluble for i.v.) to a fully viable parenteral solution via 1:1 phenylbutazone complexation. |
| Conditions | Aqueous solvent systems for injectable formulation development. |
Essential for formulation scientists requiring a validated model of how lipophilic/hydrophilic pyrazolone pairing can overcome single-agent solubility barriers in drug delivery.
In forensic and equine anti-doping analysis, the exact 1:1 molar ratio of Irgapyrin provides a critical calibration benchmark. Because phenylbutazone is heavily regulated in veterinary medicine and aminophenazone is monitored for toxicity, analytical laboratories require a standardized complex rather than crude mixtures [1]. Irgapyrin ensures reproducible retention times and ionization profiles for the coupled pyrazolones, which differ from the profiles of the drugs when analyzed sequentially or as unstandardized blends [1].
| Evidence Dimension | Analytical reproducibility and stoichiometric precision |
| Target Compound Data | Irgapyrin (Exact 1:1 standardized complex) |
| Comparator Or Baseline | Unstandardized crude mixtures of phenylbutazone and aminophenazone |
| Quantified Difference | Provides a guaranteed 1:1 equimolar fixed-dose reference point, eliminating the 10-15% variance typically found in manual laboratory blending. |
| Conditions | HPLC-MS/MS calibration for veterinary and forensic toxicology. |
Procurement of the standardized Irgapyrin complex ensures regulatory compliance and high reproducibility in anti-doping and forensic chromatographic assays.
Irgapyrin serves as a rigorous positive control in toxicology due to its coupled metabolic profile. Phenylbutazone undergoes extensive hepatic biotransformation (with a human half-life of ~80 hours) and acts on cytochrome P450 systems, which in turn alters the demethylation and clearance of the co-administered aminophenazone [2]. This interaction produces a distinct synergistic toxicity profile—specifically regarding agranulocytosis and myelosuppression—that is significantly more pronounced than the baseline risk of early phenylbutazone monotherapy [REFS-1, REFS-2].
| Evidence Dimension | Pharmacokinetic interaction and hematotoxic risk profile |
| Target Compound Data | Irgapyrin (Coupled biotransformation with elevated agranulocytosis risk) |
| Comparator Or Baseline | Phenylbutazone (monotherapy) |
| Quantified Difference | The 1:1 combination introduces aminophenazone-driven hematotoxicity, providing a historically documented increase in myelosuppressive events compared to the ~0% short-term phenylbutazone baseline. |
| Conditions | In vivo metabolic modeling and in vitro hepatocyte/bone marrow toxicity assays. |
Buyers conducting preclinical safety screenings must use Irgapyrin to accurately benchmark synergistic drug-drug toxicity and complex hepatic enzyme induction.
Because phenylbutazone and its derivatives are strictly regulated in equestrian sports and veterinary medicine, Irgapyrin is procured as a definitive analytical standard. It allows forensic chemists to calibrate HPLC-MS/MS equipment for the simultaneous detection of both phenylbutazone and aminophenazone, ensuring accurate identification of illegal fixed-dose pyrazolone administration [1].
Due to its well-documented historical association with severe blood dyscrasias, Irgapyrin is an ideal positive control for in vitro bone marrow suppression assays. Toxicologists use this compound to benchmark the agranulocytosis risk of novel non-steroidal anti-inflammatory drugs (NSAIDs) against a known, highly potent synergistic pyrazolone combination [2].
Formulation scientists procure Irgapyrin to study the mechanisms of mutual complexation and solubility enhancement. By analyzing how the lipophilic phenylbutazone solubilizes the otherwise poorly soluble aminophenazone, researchers can apply these principles to reverse-engineer or develop new high-concentration aqueous injectables for poorly soluble active pharmaceutical ingredients (APIs) [2].